4-Ethyloctanoic acid

Description

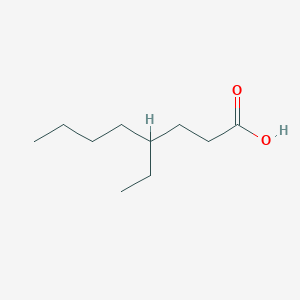

Structure

3D Structure

Properties

IUPAC Name |

4-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKJMPFEQOHBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864683 | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; fruity, floral aroma | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 °C. @ 1.00 mm Hg | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol) | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.908 | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16493-80-4 | |

| Record name | 4-Ethyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9ESD8LYSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctanoic acid (4-EOA) is a branched-chain fatty acid that has garnered interest in the fields of flavor chemistry, agricultural science, and potentially as a bioactive molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological activities. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is a medium-chain fatty acid with an ethyl group at the fourth carbon position. This branching influences its physical and chemical characteristics. The compound is found naturally in Saussurea lappa Clarke and is a significant contributor to the characteristic flavor of mutton and goat meat.[2][3] It is used as a food additive and an industrial perfume.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [4] |

| Molecular Weight | 172.26 g/mol | [4] |

| CAS Number | 16493-80-4 | [4] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][6] |

| Odor | Fruity, floral, goaty, meaty | [7][8] |

| Boiling Point | 163 °C (lit.) | [3][8] |

| 110 °C @ 1.00 mm Hg | [7] | |

| Density | 0.904 g/mL at 25 °C (lit.) | [3][4][8] |

| Refractive Index | n20/D 1.439 (lit.) | [8] |

| Solubility | Slightly soluble in water. Soluble in DMSO (100 mg/mL) and hexane. | [2][5][7] |

| Flash Point | 100 °C (212 °F) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information available for this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Instrument/Details | Source(s) |

| ¹³C NMR | Bruker AM-270 | [7] |

| GC-MS | Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy) | [7] |

| FTIR | Bruker Tensor 27 FT-IR | [7] |

| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [7] |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 11.67 (s, 1H), 2.30–2.36 (m, 2H), 1.60–1.62 (m, 2H), 1.25–1.31 (m, 9H), 0.87–0.91 (m, 6H) | [4] |

| ¹³C NMR (300 MHz, CDCl₃) | δ (ppm): 181.05 (COOH), 38.27 (CH), 32.39 (CH₂), 31.60 (CH₂), 28.72 (CH₂), 27.92 (CH₂), 25.48 (CH₂), 23.04 (CH₂), 14.07 (CH₃), 10.65 (CH₃) | [4] |

Experimental Protocols

Synthesis of this compound via Microwave Irradiation

A rapid synthesis of this compound can be achieved through a multi-step process involving alkylation, saponification, acidification, and decarboxylation under microwave irradiation.[4][7]

Step 1: Alkylation of Diethyl Malonate

-

Reactants: Diethyl malonate, 2-ethyl-1-bromohexane, and sodium ethoxide.

-

Procedure: Diethyl malonate is reacted with 2-ethyl-1-bromohexane in the presence of sodium ethoxide.

-

Product: Diethyl (2-ethylhexyl)malonate.

-

Yield: Approximately 79%.[7]

Step 2: Saponification and Acidification

-

Reactants: Diethyl (2-ethylhexyl)malonate, ethanol, and potassium hydroxide.

-

Procedure: The diethyl (2-ethylhexyl)malonate is saponified in a solution of ethanol and potassium hydroxide, followed by acidification.

-

Product: (2-ethylhexyl)propanedioic acid.

-

Yield: Approximately 96%.[7]

Step 3: Decarboxylation

-

Reactant: (2-ethylhexyl)propanedioic acid.

-

Procedure: (2-ethylhexyl)propanedioic acid is heated under microwave irradiation at 180 °C for 16 minutes. The resulting mixture is then evaporated under vacuum to collect the distillate.

-

Product: this compound.

The overall yield of this compound through this microwave-assisted method is approximately 70%.[4]

Biological Activity and Signaling Pathways

While this compound is recognized for its role as a flavor and fragrance compound and its pheromonal activity in goats, specific signaling pathways mediated by this molecule are not yet well-elucidated.[8] As a branched-chain fatty acid, it is plausible that it interacts with cell surface receptors, such as G-protein coupled receptors (GPCRs), or intracellular receptors to elicit a biological response.

Hypothetical Signaling Pathway through a G-Protein Coupled Receptor (GPCR)

Many odorants and pheromones exert their effects by binding to GPCRs on the surface of sensory neurons. The following diagram illustrates a general mechanism by which a fatty acid like this compound might initiate a signaling cascade upon binding to a hypothetical GPCR.

References

- 1. G Protein–Coupled Receptor Endocytosis Confers Uniformity in Responses to Chemically Distinct Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]

- 3. This compound = 98 , FG 16493-80-4 [sigmaaldrich.com]

- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 5. This compound | C10H20O2 | CID 61840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Ethyloctanoic acid (CAS No. 16493-80-4) is a branched-chain fatty acid that has garnered interest in various scientific fields, including flavor and fragrance science as well as in the study of animal metabolism.[1] A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as formulation, chemical synthesis, and biological activity assessment. This technical guide provides a detailed overview of the key physical characteristics of this compound, complete with methodologies for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C10H20O2[2] |

| Molecular Weight | 172.26 g/mol [3][4] |

| IUPAC Name | This compound[3] |

| CAS Number | 16493-80-4[4] |

| Physical Description | Liquid with a fruity, floral aroma.[3] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 163 °C | at 760 mm Hg[1][4] |

| 110 °C | at 1.00 mm Hg[3] | |

| Density | 0.904 g/mL | at 25 °C[4][5] |

| 0.898 - 0.908 g/mL | Not specified[3] | |

| Refractive Index | 1.439 | at 20 °C (n20/D)[4] |

| 1.430 - 1.439 | Not specified[3] | |

| Solubility | Slightly soluble in water.[1][3] | |

| Soluble in DMSO (25 mg/mL) and hexane.[1][5] | Sonication is recommended for DMSO.[5] | |

| Flash Point | 100 °C (212 °F) | Closed cup[1] |

| pKa (Predicted) | 4.79 ± 0.10 |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds and fatty acids.

Determination of Boiling Point

The boiling point of this compound can be determined using ebulliometry or thermogravimetric analysis (TGA).

Ebulliometry Method:

-

Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure measurements, a vacuum pump and a manometer are connected to the apparatus.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

The apparatus is sealed, and if applicable, the system is evacuated to the desired pressure.

-

The sample is heated gently.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the vapor condenses.

-

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a hydrometer.

Pycnometer Method:

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with distilled water and weighed to determine its volume at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is determined using a refractometer.

Abbe Refractometer Method:

-

Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is allowed to stabilize to 20 °C.

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Procedure:

-

Apparatus: Test tubes, vortex mixer, and analytical balance.

-

Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL of water, ethanol, or hexane).

-

The mixture is agitated vigorously using a vortex mixer.

-

The solution is observed for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (slightly soluble).

-

-

Semi-Quantitative Assessment (for DMSO):

-

A known mass of this compound is added to a specific volume of DMSO to achieve the target concentration (e.g., 25 mg/mL).

-

The mixture is subjected to sonication to aid dissolution.

-

The solution is visually inspected for complete dissolution.

-

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. employees.oneonta.edu [employees.oneonta.edu]

- 3. Density estimation for fatty acids and vegetable oils based on their fatty acid composition | Semantic Scholar [semanticscholar.org]

- 4. deepdyve.com [deepdyve.com]

- 5. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-ethyloctanoic acid, a branched-chain fatty acid with applications in the pharmaceutical and cosmetic industries. Due to the limited availability of public raw spectral data, this guide presents predicted spectral features based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in method development, compound identification, and quality control.

Chemical Structure and Properties

This compound (C₁₀H₂₀O₂) is a medium-chain fatty acid with a molecular weight of 172.26 g/mol .[1][2][3] Its structure features an eight-carbon chain with an ethyl group at the fourth carbon position and a terminal carboxylic acid group. This structure imparts moderate polarity to the molecule.[4]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-COOH) | 178-182 |

| C2 | 33-37 |

| C3 | 28-32 |

| C4 | 38-42 |

| C5 | 31-35 |

| C6 | 22-26 |

| C7 | 21-25 |

| C8 | 13-17 |

| C1' (Ethyl) | 27-31 |

| C2' (Ethyl) | 10-14 |

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10-12 | Singlet (broad) | 1H |

| H2 | 2.2-2.4 | Triplet | 2H |

| H3, H5, H6, H7, H1' | 1.1-1.7 | Multiplet | 11H |

| H4 | 1.3-1.6 | Multiplet | 1H |

| H8, H2' | 0.8-1.0 | Triplet | 6H |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 172 | [M]⁺ (Molecular Ion) |

| 155 | [M - OH]⁺ |

| 143 | [M - C₂H₅]⁺ |

| 127 | [M - COOH]⁺ |

| 115 | [M - C₄H₉]⁺ |

| 101 | [CH(C₂H₅)(CH₂)₂COOH]⁺ |

| 73 | [ (CH₂)₂COOH]⁺ |

| 60 | [CH₃COOH]⁺ (McLafferty rearrangement) |

| 45 | [COOH]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2500-3300 | O-H | Carboxylic acid O-H stretch (very broad) |

| 2850-2960 | C-H | Alkane C-H stretch |

| 1700-1725 | C=O | Carboxylic acid C=O stretch |

| 1450-1470 | C-H | Alkane C-H bend |

| 1210-1320 | C-O | Carboxylic acid C-O stretch |

| 920-950 | O-H | Carboxylic acid O-H bend (out-of-plane) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Vortex the mixture until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock and shim the instrument to the deuterated solvent signal.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., BF₃-methanol or diazomethane)

-

Organic solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation (Derivatization to FAME):

-

To a solution of this compound in an organic solvent, add a derivatizing agent such as BF₃-methanol.

-

Heat the mixture to facilitate the conversion of the carboxylic acid to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester).

-

After the reaction is complete, neutralize the solution and extract the FAME into an organic solvent.

-

-

Instrumentation:

-

Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C).

-

Set the injector and detector temperatures (e.g., 250°C and 280°C, respectively).

-

Use helium as the carrier gas.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

-

Data Acquisition: The sample components are separated by the GC column and then ionized and fragmented in the mass spectrometer. The mass spectrum is recorded for the eluting FAME of this compound.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the neat this compound liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. While experimental data is paramount, these predicted values and detailed protocols offer a robust starting point for researchers engaged in the analysis and characterization of this and similar branched-chain fatty acids. The provided workflow illustrates the synergistic nature of these analytical techniques in achieving comprehensive structural elucidation.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 4-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-ethyloctanoic acid, a branched-chain fatty acid. Understanding the spectral features of this compound is crucial for its identification, characterization, and quality control in various applications, including as a flavoring agent and in the synthesis of pharmaceuticals and fragrances. This document outlines the predicted ¹H and ¹³C NMR spectral data, details the experimental protocols for acquiring such spectra, and presents a logical workflow for spectral analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were calculated using computational models and serve as a reference for experimental verification. The numbering of the carbon and hydrogen atoms is as follows:

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| 10 | 0.88 | Triplet | 7.1 | 3H |

| 8 | 0.90 | Triplet | 7.0 | 3H |

| 5, 6, 7, 9 | 1.25-1.40 | Multiplet | - | 8H |

| 3 | 1.63 | Quintet | 7.5 | 2H |

| 2 | 2.35 | Triplet | 7.5 | 2H |

| 4 | 1.45-1.55 | Multiplet | - | 1H |

| 1 (OH ) | 11.5 (broad) | Singlet | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (ppm) |

| 10 | 11.0 |

| 8 | 14.2 |

| 7 | 23.0 |

| 9 | 25.5 |

| 6 | 29.5 |

| 3 | 31.8 |

| 5 | 34.4 |

| 2 | 39.0 |

| 4 | 45.5 |

| 1 | 180.5 |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Homogenization: Vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

¹H NMR Spectroscopy Acquisition Parameters

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16-64

-

Spectral Width: 0-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Temperature: 298 K

¹³C NMR Spectroscopy Acquisition Parameters

-

Spectrometer: 125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Logical Workflow for NMR Spectra Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethyloctanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular fragmentation patterns in mass spectrometry is crucial for structural elucidation and metabolite identification. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 4-ethyloctanoic acid, a branched-chain carboxylic acid.

Introduction

This compound (C10H20O2, Molecular Weight: 172.26 g/mol ) is a medium-chain fatty acid.[1][2] Its structure, featuring an ethyl group at the C4 position, significantly influences its fragmentation behavior under electron ionization. Understanding these fragmentation pathways is essential for its identification in complex biological matrices.

Predicted Electron Ionization Fragmentation Pathways

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[3] The fragmentation of this compound is expected to be governed by established principles for branched-chain carboxylic acids, including alpha-cleavage, beta-cleavage with respect to the carbonyl group, and rearrangements such as the McLafferty rearrangement.[4][5]

The initial step is the formation of a molecular ion (M•+) at m/z 172, typically through the loss of a non-bonding electron from one of the oxygen atoms.[5] This molecular ion is often of low abundance for branched-chain acids.[5]

The primary fragmentation routes are predicted to be:

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.[5][6] It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. For this compound, this would result in the formation of a charged enol and a neutral alkene.

-

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group.[7] For carboxylic acids, this can lead to the loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45).[8]

-

Cleavage at the Branch Point: The presence of the ethyl group at the C4 position creates a point of weakness in the carbon chain. Cleavage at this tertiary carbon is a favorable process.[9] This can lead to the formation of several characteristic fragment ions.

Predicted Mass Spectral Data

The following table summarizes the expected major fragment ions for this compound under electron ionization. The m/z values are calculated based on the predicted fragmentation pathways.

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss | Fragmentation Pathway |

| 172 | [C10H20O2]•+ | - | Molecular Ion |

| 143 | [C9H19O]•+ | C2H5 (Ethyl radical) | Cleavage at the C4 branch point |

| 129 | [C7H13O2]+ | C3H7 (Propyl radical) | Cleavage at the C4 branch point |

| 115 | [C6H11O2]+ | C4H9 (Butyl radical) | Cleavage of the butyl group |

| 101 | [C5H9O2]+ | C5H11 (Pentyl radical) | Alpha-cleavage of the pentyl group |

| 87 | [C4H7O2]+ | C6H13 (Hexyl radical) | Cleavage at the C4 branch point |

| 74 | [C3H6O2]•+ | C7H14 | McLafferty Rearrangement |

| 60 | [C2H4O2]•+ | C8H16 | McLafferty-type rearrangement |

| 45 | [COOH]+ | C9H19 | Alpha-cleavage |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical experimental setup for analyzing this compound would involve gas chromatography coupled with a mass spectrometer.

1. Sample Preparation:

-

Derivatization: To improve volatility and chromatographic behavior, the carboxylic acid is often converted to its methyl ester (FAME - Fatty Acid Methyl Ester) using a reagent such as BF3-methanol or by diazomethane.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable pathways including McLafferty rearrangement and cleavages at the carbonyl group and the ethyl branch point. By understanding these fundamental fragmentation mechanisms and employing standardized GC-MS protocols, researchers can confidently identify this and similar branched-chain fatty acids in their analytical workflows. This knowledge is fundamental in fields ranging from metabolomics to the development of new therapeutic agents.

References

- 1. This compound | C10H20O2 | CID 61840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 4-Ethyloctanoic Acid

Introduction

4-Ethyloctanoic acid (4-EOA) is a branched-chain medium-chain fatty acid (MCFA) with the molecular formula C10H20O2.[1][2][3] At room temperature, it exists as a liquid with a characteristic fruity, floral, and often described "goaty" or "muttony" aroma.[1][4] This compound is of significant interest to researchers in the food science, flavor chemistry, and animal science fields due to its profound impact on the sensory properties of various natural products. It is also used as a food additive and flavoring agent.[5] This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, and detailed experimental protocols for its analysis.

Natural Occurrence

This compound has been identified in a variety of natural matrices, spanning the animal and plant kingdoms. Its presence is particularly notable in ruminant products, where it contributes significantly to the characteristic flavor profiles.

Animal Sources

The most well-documented sources of this compound are derived from goats and sheep.

-

Goat and Sheep Products: this compound is a key volatile fatty acid responsible for the distinct flavor of goat and sheep milk and their dairy products, such as cheese.[6][7] Its contribution to the "goaty" flavor is particularly significant due to its low flavor threshold.[6] The acid is also found in raw lamb, boiled and cooked mutton, and various sheep and goat fats, including ewe fat, heated lamb fat, and subcutaneous adipose tissue.[1][8]

-

Pheromonal Role: In mature male goats, this compound is a major constituent of the sebaceous gland secretions.[9] It acts as a releaser pheromone, attracting estrous females, thus playing a crucial role in chemical communication during the breeding season.[9]

Plant Sources

While predominantly known for its presence in animal products, this compound has also been isolated from botanical sources.

-

Saussurea lappa : The compound was first isolated from Saussurea lappa Clarke, a plant used in traditional medicine and as a fragrance component.[5]

-

Tobacco: this compound has been identified as a constituent of flue-cured Virginia tobacco.[8][10]

Microbial and Fermentation Sources

While direct synthesis by specific microorganisms is not extensively documented, structurally related branched-chain fatty acids are known to be present in microbial lipids.[1] The presence of this compound in fermented dairy products like cheese suggests that microbial activity during fermentation may play a role in its release or formation from precursors present in the milk fat.[1][6]

Quantitative Data

The concentration of this compound varies significantly depending on the source, animal diet, and processing methods. The following table summarizes quantitative data from various studies.

| Natural Source | Matrix | Concentration | Reference |

| Goat Milk & Cheese | Milk Fat | 190 to 480 µg/g (combined with 4-methyloctanoic acid) | [6] |

| Sheep Milk & Cheese | Milk Fat | 78 to 220 µg/g (combined with 4-methyloctanoic acid) | [6] |

| Sheep | Subcutaneous Adipose Tissue | 13–26 µg/g | [8] |

| Goat | Kidney Fat | 0.0005 mg/mL | [11] |

| Goat | Body Fat | 0.0003 mg/mL | [11] |

| Yunnan Goat Milk Cake | Aroma-Blank Matrix | Odor Threshold: 41 µg/kg | [12] |

Role in Chemical Signaling

In goats, this compound functions as a semiochemical, specifically a pheromone that mediates social and reproductive behaviors. The diagram below illustrates this relationship.

Caption: Pheromonal communication pathway in goats involving this compound.

Experimental Protocols

The analysis of this compound from complex natural matrices typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Generalized Protocol for Extraction and Analysis from Milk or Adipose Tissue

This protocol provides a generalized workflow based on methodologies cited in the literature for the quantification of this compound.[6][7][13]

1. Sample Preparation:

- Adipose Tissue: Obtain subcutaneous fat samples. Remove the outer surface layer, cut the remaining tissue into small portions, mince with a grinder, and homogenize.[11]

- Milk/Cheese: Extract total lipids from the sample using a standard method such as Folch or Bligh-Dyer extraction.

2. Lipid Extraction and Saponification:

- Weigh a precise amount of the homogenized tissue or extracted lipid into a centrifuge tube.

- Add an internal standard (e.g., a non-naturally occurring branched-chain fatty acid) for accurate quantification.

- Perform saponification by adding an alcoholic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) and heating the mixture (e.g., at 70°C for 1-2 hours) to hydrolyze the triacylglycerols and release the free fatty acids.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

- After saponification, acidify the solution (e.g., with sulfuric acid).

- Convert the free fatty acids into their more volatile methyl esters (FAMEs). This is commonly achieved by adding a methylating agent like boron trifluoride-methanol complex (BF3-Methanol) or acidic methanol and heating.

- Extract the resulting FAMEs into an organic solvent such as hexane or heptane.

4. Purification (Optional but Recommended):

- For complex matrices, a purification step may be necessary. Non-aqueous reversed-phase high-performance liquid chromatography (HPLC) can be used to fractionate the FAMEs and enrich the fraction containing 4-ethyloctanoate.[13]

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Inject the FAMEs extract into a GC-MS system.

- Gas Chromatography: Use a suitable capillary column (e.g., a polar column like those coated with polyethylene glycol or a non-polar column like DB-5ms) to separate the different FAMEs based on their boiling points and polarity.

- Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio.

- Detection Mode: For high sensitivity and specificity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the 4-ethyloctanoate methyl ester.[6][7]

6. Quantification:

- Identify the 4-ethyloctanoate peak in the chromatogram based on its retention time compared to an authentic standard.

- Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow.

Caption: Generalized workflow for the analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H20O2 | CID 61840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ulprospector.com [ulprospector.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 16493-80-4 [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. selleckchem.com [selleckchem.com]

- 11. remedypublications.com [remedypublications.com]

- 12. researchgate.net [researchgate.net]

- 13. High Enantiomeric Excess of the Flavor Relevant 4-Alkyl-Branched Fatty Acids in Milk Fat and Subcutaneous Adipose Tissue of Sheep and Goat [agris.fao.org]

4-Ethyloctanoic Acid in Goat and Sheep Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanoic acid is a branched-chain fatty acid that, along with 4-methyloctanoic acid, is a key contributor to the characteristic flavor profile of goat and sheep milk and their dairy products.[1][2] While present in relatively low concentrations, its low flavor threshold gives it a significant impact on the sensory properties of these products, often described as a "goaty" or "sheepy" aroma.[1][3] Understanding the concentration, biosynthesis, and analytical methods for this compound is crucial for quality control in the dairy industry and for researchers investigating ruminant metabolism and its influence on milk composition. This technical guide provides an in-depth overview of this compound in goat and sheep milk, including quantitative data, detailed experimental protocols, and a visualization of its proposed biosynthetic pathway.

Quantitative Data

The concentration of this compound and the related compound 4-methyloctanoic acid varies between goat and sheep milk. Generally, goat milk and its products exhibit higher concentrations of these fatty acids compared to sheep milk.[1] The following tables summarize the quantitative data found in the cited literature.

Table 1: Concentration of 4-Alkyl-Branched Fatty Acids in Goat and Sheep Milk and Cheese

| Species | Product | 4-Methyloctanoic Acid (µg/g milk fat) | This compound (µg/g milk fat) | Total 4-Alkyl-Branched Fatty Acids (µg/g milk fat) | Ratio of 4-Me-8:0 to 4-Et-8:0 |

| Goat | Milk | - | - | 190 - 480 | 1.4 - 2.7 |

| Goat | Cheese | - | - | 190 - 480 | 1.4 - 2.7 |

| Sheep | Milk | - | - | 78 - 220 | 15 - 42 |

| Sheep | Cheese | - | - | 78 - 220 | 15 - 42 |

Data sourced from Kaffarnik et al. (2014).[1]

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids such as this compound in ruminants is primarily carried out by microorganisms in the rumen.[1][4] The pathway involves the utilization of precursors derived from the fermentation of dietary components. Propionate, a major volatile fatty acid produced during rumen fermentation, is a key precursor for the synthesis of odd-numbered and some branched-chain fatty acids in the mammary gland.[5]

The proposed pathway for the synthesis of a generic ethyl-branched fatty acid, such as this compound, involves the conversion of propionate to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA.[6][7] This methylmalonyl-CoA can then serve as a substrate for fatty acid synthase, leading to the incorporation of an ethyl group into the growing fatty acid chain.

References

- 1. mdpi.com [mdpi.com]

- 2. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation [mdpi.com]

- 5. Propionate for fatty acid synthesis by the mammary gland of the lactating goat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of 4-Ethyloctanoic Acid: A Technical Guide to its Hypothetical Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctanoic acid, a branched-chain fatty acid, is a molecule of interest due to its contribution to the flavor profiles of certain foods and its potential applications in various industries. Despite its known existence in nature, a definitive biosynthetic pathway has yet to be fully elucidated. This technical guide presents a comprehensive overview of a scientifically plausible, hypothetical biosynthesis pathway for this compound. Drawing upon established principles of fatty acid and polyketide biosynthesis, this document outlines the key enzymatic steps, proposes the necessary substrates and enzymes, and provides detailed experimental protocols for investigating this pathway. Furthermore, quantitative data from related biosynthetic systems are summarized, and the proposed pathway is visualized through a detailed diagram. This guide serves as a foundational resource for researchers aiming to unravel the biosynthesis of this compound and harness its potential for biotechnological applications.

Introduction

This compound is a C10 branched-chain fatty acid that has been identified as a natural product in sources such as the plant Saussurea lappa Clarke and as a key contributor to the characteristic flavor of mutton and goat meat. While its chemical synthesis is well-documented, its biological production route remains largely uncharacterized. Understanding the biosynthesis of this compound is crucial for its potential microbial production, which could provide a sustainable alternative to chemical synthesis for applications in the flavor and fragrance industry, as well as for the generation of novel bioactive compounds.

This guide proposes a hypothetical biosynthetic pathway for this compound, integrating knowledge from fatty acid synthase (FAS) systems, polyketide synthases (PKSs), and the metabolism of short-chain fatty acids. The central hypothesis is that the biosynthesis proceeds via the incorporation of an ethylmalonyl-CoA extender unit onto a growing acyl chain, followed by subsequent elongation cycles.

Proposed Biosynthesis Pathway of this compound

The proposed pathway for the biosynthesis of this compound is initiated by the formation of the key precursor, ethylmalonyl-CoA, which is then utilized by a fatty acid synthase or a related enzyme system for the introduction of the ethyl branch at the C4 position. Subsequent elongation steps lead to the final product.

Formation of the Ethylmalonyl-CoA Extender Unit

Two primary routes are proposed for the formation of ethylmalonyl-CoA:

-

Route A: Carboxylation of Butyryl-CoA: This route involves the promiscuous activity of acetyl-CoA carboxylase (ACC) on butyryl-CoA. ACC, which typically carboxylates acetyl-CoA to malonyl-CoA, can utilize other short-chain acyl-CoAs as substrates, albeit with lower efficiency.[1][2][3]

-

Route B: Reductive Carboxylation of Crotonyl-CoA: This pathway is catalyzed by crotonyl-CoA carboxylase/reductase (Ccr), a key enzyme in the ethylmalonyl-CoA pathway. Ccr catalyzes the NADPH-dependent reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4][5][6]

Incorporation of the Ethyl Group and Chain Elongation

The core of the pathway involves a Type I Fatty Acid Synthase (FAS) or a modular Polyketide Synthase (PKS) system that can accept ethylmalonyl-CoA as an extender unit.

The proposed steps are as follows:

-

Priming: The synthesis is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the FAS/PKS.

-

First Elongation (Incorporation of the Ethyl Group): The acetyl-ACP is condensed with ethylmalonyl-ACP. This reaction is catalyzed by the ketosynthase (KS) domain and results in the formation of a β-ketoacyl-ACP intermediate with an ethyl branch at the α-position (which will become the C4 position in the final product after subsequent reactions and another elongation).

-

Reduction, Dehydration, and Second Reduction: The β-keto group is sequentially reduced by a ketoreductase (KR) domain, dehydrated by a dehydratase (DH) domain, and the resulting double bond is reduced by an enoyl reductase (ER) domain to yield a saturated, ethyl-branched acyl-ACP.

-

Subsequent Elongations: The ethyl-branched acyl-ACP undergoes two more rounds of elongation, this time with malonyl-ACP as the extender unit, following the canonical steps of fatty acid synthesis.

-

Thioesterase-mediated Release: The final 4-ethyloctanoyl-ACP is hydrolyzed by a thioesterase (TE) domain to release free this compound.

The logical flow of this proposed pathway is illustrated in the following diagram:

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available in the literature. However, data from related enzyme systems can provide a basis for expected catalytic efficiencies. The following table summarizes relevant kinetic parameters for enzymes involved in the proposed pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Acetyl-CoA Carboxylase (ACC) | Butyryl-CoA | ~150 | ~0.02 | Homo sapiens | Based on promiscuous activity studies |

| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Crotonyl-CoA | 25 | 1.5 | Rhodobacter sphaeroides | Erb et al. (2007) |

| Fatty Acid Synthase (FAS) | Ethylmalonyl-CoA | Not Determined | Lower than for Malonyl-CoA | Mus musculus | De Wulf et al. (2019) |

| Thioesterase (TE) | Octanoyl-ACP | ~5-20 | ~10-50 | Escherichia coli | General range for medium-chain specific TEs |

Experimental Protocols

To validate the proposed biosynthetic pathway, a series of experiments are required. The following protocols provide a framework for these investigations.

In Vitro Reconstitution of the Pathway

Objective: To demonstrate the formation of this compound from its proposed precursors using purified enzymes.

Methodology:

-

Enzyme Expression and Purification:

-

Clone the genes encoding the putative FAS/PKS, ACC (or Ccr), and TE into suitable expression vectors (e.g., pET vectors for E. coli expression).

-

Express the proteins in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

-

Enzyme Assays:

-

ACC/Ccr Assay: Monitor the formation of ethylmalonyl-CoA from butyryl-CoA or crotonyl-CoA using HPLC or LC-MS. The reaction mixture should contain the purified enzyme, the acyl-CoA substrate, ATP, bicarbonate (for ACC), NADPH (for Ccr), and a suitable buffer.

-

FAS/PKS Assay:

-

Combine the purified FAS/PKS, ACP, acetyl-CoA, ethylmalonyl-CoA, malonyl-CoA, and NADPH in a reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding a quenching solution (e.g., NaOH to hydrolyze the thioester bond).

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., ethyl acetate).

-

-

-

Product Analysis:

-

Derivatize the extracted fatty acids to their methyl esters (e.g., using BF₃-methanol).

-

Analyze the fatty acid methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard.

-

The experimental workflow for in vitro reconstitution is depicted below:

In Vivo Production in a Heterologous Host

Objective: To engineer a microbial host for the production of this compound.

Methodology:

-

Host Strain Selection: Choose a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic engineering.

-

Pathway Engineering:

-

Construct an expression plasmid or integrate the genes for the FAS/PKS, a thioesterase specific for medium-chain fatty acids, and the enzyme for ethylmalonyl-CoA production (ACC with enhanced promiscuity or Ccr) into the host genome.

-

Consider knocking out competing pathways, such as the native fatty acid degradation pathway (e.g., fadD in E. coli).

-

-

Fermentation:

-

Culture the engineered strain in a suitable fermentation medium.

-

Provide necessary precursors, such as butyrate or crotonate, to enhance the pool of ethylmalonyl-CoA.

-

Optimize fermentation conditions (temperature, pH, aeration) for product formation.

-

-

Product Extraction and Quantification:

-

Extract fatty acids from the culture medium and/or cell biomass.

-

Quantify the production of this compound using GC-MS with an internal standard.

-

Conclusion and Future Perspectives

The biosynthesis of this compound, while not yet definitively established, can be plausibly explained through the incorporation of an ethylmalonyl-CoA extender unit by a fatty acid synthase or polyketide synthase. The hypothetical pathway presented in this guide provides a solid foundation for future research aimed at its elucidation. The experimental protocols outlined will be instrumental in validating this proposed route and identifying the specific enzymes involved.

Future research should focus on:

-

Enzyme Discovery: Mining genomic databases for FAS/PKS systems from organisms known to produce branched-chain fatty acids.

-

Protein Engineering: Modifying existing FAS and ACC enzymes to improve their specificity and efficiency for the production of this compound.

-

Metabolic Engineering: Optimizing heterologous hosts for high-level production of this compound.

Unraveling the biosynthesis of this compound will not only fill a gap in our understanding of fatty acid metabolism but also pave the way for the sustainable production of this and other valuable branched-chain fatty acids for various industrial applications.

References

- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

An In-Depth Technical Guide to the Enantiomers and Chirality of 4-Ethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyloctanoic acid, a branched-chain fatty acid, possesses a chiral center at the fourth carbon, leading to the existence of (R)- and (S)-enantiomers. While commercially available this compound is typically a racemic mixture, the stereochemistry of this molecule is of significant interest due to the stereospecific nature of biological systems. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, synthesis and resolution strategies, analytical techniques for enantiomeric differentiation, and potential biological significance. While direct comparative studies on the biological activities of the individual enantiomers are limited in publicly available literature, this guide draws upon data from structurally related chiral fatty acids to infer potential differences and highlight areas for future research.

Introduction to this compound and its Chirality

This compound is a C10 branched-chain fatty acid with the chemical formula C₁₀H₂₀O₂. Its structure features an ethyl group at the C4 position, which introduces a stereocenter, resulting in two enantiomers: (S)-4-ethyloctanoic acid and (R)-4-ethyloctanoic acid. Enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment but can have profoundly different interactions with other chiral molecules, such as biological receptors and enzymes.

The racemic mixture of this compound is recognized for its "goaty" odor and is used as a flavoring agent in the food industry. A significant finding in the field of chemical ecology has identified this compound as a precursor to a primer pheromone involved in the "male effect" in goats, which induces ovulation in females. However, this compound itself does not possess this pheromonal activity; rather, it is substances derived from it that are active. This suggests that the biological activity may be dependent on a specific stereoisomer of a derivative of this compound.

Physicochemical and Spectroscopic Data

The physicochemical properties of racemic this compound are well-documented. However, specific data for the individual enantiomers are scarce. The available data for the racemate and the (S)-enantiomer are summarized in the table below for comparative purposes.

| Property | Racemic this compound | (S)-4-Ethyloctanoic Acid |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol | 172.26 g/mol |

| CAS Number | 16493-80-4 | Not available |

| Appearance | Colorless liquid | Not available |

| Boiling Point | 163 °C (lit.) | Not available |

| Density | 0.904 g/mL at 25 °C (lit.) | Not available |

| Refractive Index | n20/D 1.439 (lit.) | Not available |

| Solubility | Soluble in organic solvents, slightly soluble in water. | Not available |

| Spectroscopy | Key Features for Racemic this compound |

| ¹H NMR | Signals corresponding to the carboxylic acid proton, protons adjacent to the carbonyl group, the methine proton at the chiral center, and the various methylene and methyl groups of the ethyl and butyl chains. |

| ¹³C NMR | A signal for the carbonyl carbon, the methine carbon at the chiral center, and distinct signals for the other carbon atoms in the molecule. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns. |

| Infrared (IR) | A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch. |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While a specific protocol for this compound is not detailed in the literature, methods for the enantioselective synthesis of structurally similar 4-alkyl branched-chain fatty acids can be adapted. These methods often involve the use of chiral auxiliaries or catalysts.

Hypothetical Enantioselective Synthesis Workflow:

Figure 1. A conceptual workflow for the enantioselective synthesis of this compound.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation (Generalized)

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for successful separation.

-

Isolation: Isolate the crystals by filtration. The less soluble diastereomer will be enriched in the crystalline fraction.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.

-

Extraction: Extract the free fatty acid into an organic solvent.

-

Purification and Analysis: Purify the enantiomer by distillation or chromatography and determine its enantiomeric excess using chiral chromatography or NMR spectroscopy.

Figure 2. A workflow diagram for the chiral resolution of this compound.

Analytical Techniques for Enantiomeric Analysis

Several analytical techniques can be employed to separate and quantify the enantiomers of this compound.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For carboxylic acids, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required prior to analysis.

Experimental Protocol: Chiral GC-MS Analysis (Generalized)

-

Derivatization: Convert the this compound enantiomers to their methyl esters using a suitable derivatizing agent (e.g., diazomethane or BF₃/methanol).

-

GC Separation: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based column). The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

MS Detection: Use a mass spectrometer to detect the eluting compounds, providing both qualitative and quantitative information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be used for the separation of this compound enantiomers, either directly on a chiral stationary phase or after derivatization with a chiral reagent to form diastereomers.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity and absolute configuration of chiral molecules. In the presence of a chiral shift reagent (e.g., a lanthanide complex) or a chiral derivatizing agent like Mosher's acid, the NMR signals of the enantiomers, which are identical in an achiral environment, become distinguishable.

Experimental Protocol: NMR Analysis with Mosher's Acid (Generalized)

-

Esterification: React the enantiomerically enriched or racemic this compound with both (R)- and (S)-Mosher's acid chloride separately to form the corresponding diastereomeric Mosher esters.

-

NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

-

Data Analysis: Compare the chemical shifts of corresponding protons in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration of the chiral center.

Biological Significance and Future Directions

The biological activities of many chiral molecules are highly dependent on their stereochemistry. For instance, in the case of branched fatty acid esters of hydroxy fatty acids (FAHFAs), the (S)-enantiomer of 9-PAHSA was found to potentiate glucose-stimulated insulin secretion and glucose uptake, while the (R)-enantiomer did not, although both showed anti-inflammatory effects. This highlights the potential for the (R)- and (S)-enantiomers of this compound to exhibit distinct biological activities.

Signaling Pathway Hypothesis:

Given the role of other fatty acids in cellular signaling, it is plausible that the enantiomers of this compound could differentially modulate signaling pathways involved in metabolism and inflammation.

Figure 3. A hypothetical model illustrating how the enantiomers of this compound could differentially activate distinct signaling pathways.

The finding that a derivative of this compound, and not the acid itself, acts as a primer pheromone in goats opens up an important area of investigation. Determining the structure and, crucially, the stereochemistry of this active derivative will be key to understanding the biological function of this compound's chirality in this context.

Future research should focus on:

-

Enantioselective synthesis and resolution: Developing robust and scalable methods for producing the individual enantiomers of this compound.

-

Comparative biological studies: Directly comparing the effects of the (R)- and (S)-enantiomers in relevant biological assays, such as those related to metabolism, inflammation, and pheromonal activity.

-

Identification of active derivatives: Elucidating the structure and stereochemistry of the pheromonally active derivatives of this compound in goats.

-

Drug development: Exploring the potential of the individual enantiomers or their derivatives as therapeutic agents, particularly in the areas of metabolic and inflammatory diseases.

Conclusion

This compound presents a compelling case for the importance of stereochemistry in biological systems. While much of the currently available information pertains to the racemic mixture, the principles of chiral chemistry and evidence from related molecules strongly suggest that the (R)- and (S)-enantiomers of this compound are likely to possess distinct biological properties. Further research into the enantioselective synthesis, chiral analysis, and comparative biological evaluation of these enantiomers is warranted and holds the potential to uncover novel biological functions and therapeutic applications. This guide provides a foundational framework and detailed methodologies to support and inspire future investigations into the fascinating world of this compound's chirality.

The "Male Effect" Unveiled: A Technical Guide to the Primer Pheromone Activity of 4-Ethyloctanoic Acid Derivatives in Goats

For Immediate Release

TOKYO, Japan - A comprehensive analysis of the primer pheromone activity in goats has revealed that derivatives of 4-ethyloctanoic acid, particularly 4-ethyloctanal, are pivotal in inducing the "male effect," a critical neuroendocrine phenomenon that initiates ovulation in seasonally anestrous females. This guide provides an in-depth review of the core chemical signals, their physiological impact, and the experimental methodologies used to elucidate these pathways, offering valuable insights for researchers, scientists, and professionals in drug development and animal husbandry.

The characteristic "goaty odor," primarily attributed to this compound (4-EOA), has long been associated with male goats. However, research demonstrates that 4-EOA itself does not possess primer pheromone activity. Instead, it is the aldehyde derivative, 4-ethyloctanal, that acts as the key primer pheromone, directly stimulating the brain's reproductive control center.[1][2][3] This compound, along with a cocktail of other male-specific chemicals, is synthesized in the head skin of intact male goats and is androgen-dependent.[4][1]

Exposure of female goats to these primer pheromones triggers a rapid and significant neuroendocrine cascade, beginning with the activation of the gonadotropin-releasing hormone (GnRH) pulse generator in the hypothalamus.[1][2] This activation is the foundational step for initiating the downstream release of luteinizing hormone (LH) from the pituitary gland, which ultimately induces ovulation.

Quantitative Analysis of Pheromone Activity

The physiological responses to these pheromones have been quantified through neuroendocrinological and behavioral studies. The following tables summarize key findings on the chemical composition of male goat extracts and the neuroendocrine response of females upon exposure.

Table 1: Composition of Active Pheromonal Extracts from Male Goats

| Compound | Source Material | Reported Concentration | Method of Analysis | Reference |

| This compound | Hexane extract of male goat hair | 12.73 ± 0.78% w/w | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| 4-Ethyloctanal | Headspace volatiles from intact male goats | Identified as a key active compound; specific concentration not detailed in abstracts | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

| Multiple ethyl-branched aldehydes and ketones | Headspace volatiles from intact male goats | Identified as present in intact males and absent in castrated males | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

Table 2: Neuroendocrine Response in Female Goats Exposed to Male Pheromones

| Experimental Stimulus | Measured Response | Quantitative Result | Animal Model | Reference |

| Exposure to intact male goat hair | Latency to GnRH pulse generator activation | Induction of a Multiple-Unit Activity (MUA) volley within 1.7 ± 0.2 minutes (n=15) | Ovariectomized, estrogen-primed goats | |

| Exposure to synthetic 4-ethyloctanal | GnRH pulse generator activity | Potent activation demonstrated electrophysiologically | Ovariectomized, estrogen-primed goats | [1] |

| Exposure to male goat hair extract | Luteinizing Hormone (LH) Secretion | Significant increase in mean plasma LH concentrations compared to control | Seasonally anestrous ewes | [4][5] |

Core Signaling Pathway

The primer pheromone initiates a direct signaling cascade from the olfactory system to the central reproductive axis. The pathway is critical for translating an external chemical signal into a profound physiological change.

-

Detection: The pheromone, 4-ethyloctanal, is detected by the female's olfactory system.

-

Signal Transduction: The signal is relayed to the hypothalamus, the primary control center for reproduction in the brain.

-